1-(2-(Benzyloxy)ethyl)piperazine hydrochloride
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Overview
Description
1-(2-(Benzyloxy)ethyl)piperazine hydrochloride is a chemical compound with the molecular formula C13H20N2O·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)ethyl)piperazine hydrochloride typically involves the reaction of piperazine with benzyl chloride. The process can be summarized as follows:
Reaction of Piperazine with Benzyl Chloride: Piperazine is reacted with benzyl chloride in the presence of a suitable solvent, such as ethanol, at elevated temperatures.
Hydrogenolysis: The benzyl group can be removed by hydrogenolysis to yield 1-(2-(Benzyloxy)ethyl)piperazine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Benzyloxy)ethyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives .
Scientific Research Applications
1-(2-(Benzyloxy)ethyl)piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Benzyloxy)ethyl)piperazine hydrochloride involves its interaction with specific molecular targets. It is known to act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Comparison with Similar Compounds
1-Benzylpiperazine: Similar in structure but with a benzyl group instead of a benzyloxy group.
1-(2-Hydroxyethyl)piperazine: Contains a hydroxyethyl group instead of a benzyloxy group.
1-(2-Phenylethyl)piperazine: Features a phenylethyl group instead of a benzyloxy group.
Uniqueness: 1-(2-(Benzyloxy)ethyl)piperazine hydrochloride is unique due to its specific benzyloxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H21ClN2O |
---|---|
Molecular Weight |
256.77 g/mol |
IUPAC Name |
1-(2-phenylmethoxyethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C13H20N2O.ClH/c1-2-4-13(5-3-1)12-16-11-10-15-8-6-14-7-9-15;/h1-5,14H,6-12H2;1H |
InChI Key |
XNFKZLFOYZUDBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCOCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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